molecular formula C8H8N2O4 B1369870 Ethyl 3-nitropyridine-2-carboxylate CAS No. 229343-13-9

Ethyl 3-nitropyridine-2-carboxylate

Cat. No. B1369870
CAS RN: 229343-13-9
M. Wt: 196.16 g/mol
InChI Key: IBHCPBWFCRFRTR-UHFFFAOYSA-N
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Description

Ethyl 3-nitropyridine-2-carboxylate is a chemical compound with the CAS Number: 229343-13-9 . Its molecular weight is 196.16 and its IUPAC name is ethyl 3-nitro-2-pyridinecarboxylate .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .


Molecular Structure Analysis

The InChI Code of Ethyl 3-nitropyridine-2-carboxylate is 1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution .

Scientific Research Applications

Synthesis and Properties of β-Carbolines

Ethyl 3-nitropyridine-2-carboxylate is utilized in the synthesis of β-carbolines, a group of compounds known for their diverse biological activities. A study demonstrated the thermolysis of 4-aryl-3(5)-azidopyridines leading to the synthesis of 4-Ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines, exploring their optical and hypoglycemic properties. It's notable that among the synthesized β-carbolines, ethyl 7-fluoro-1,3-dimethyl-9H-pyrido[3,4-b]indole-4-carboxylate exhibited significant glucose-lowering action, emphasizing the potential pharmaceutical applications of these compounds (Proshchenkova et al., 2021).

Nucleophilic Alkylations and Vicarious Nucleophilic Substitution (VNS)

Ethyl 3-nitropyridine-2-carboxylate also finds its use in nucleophilic alkylations. A study illustrated the reactivity of 3-nitropyridine and its derivatives with various alkylating agents under VNS conditions. The process achieved substitution in positions ortho or para to the nitro group, showcasing notable yields and regioselectivity. This highlights the versatility of ethyl 3-nitropyridine-2-carboxylate in facilitating specific and controlled chemical modifications, opening avenues for its use in complex organic syntheses (Andreassen et al., 2004).

Oxidative Amination and Formation of Nitropyridine Derivatives

The compound is instrumental in oxidative amination processes as well. Research demonstrated the reaction of 3-nitropyridine with ammonia or alkylamines, leading to the formation of various nitropyridine derivatives. These reactions were noted for their high regioselectivity, underscoring the potential of ethyl 3-nitropyridine-2-carboxylate in synthesizing structurally specific and potentially bioactive compounds (Bakke & Svensen, 2001).

Mechanism of Action

While specific mechanisms of action for Ethyl 3-nitropyridine-2-carboxylate are not available, it’s known that indole 2-carboxamide derivatives have shown inhibitory properties against HIV-1 .

Safety and Hazards

For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Ethyl 3-nitropyridine-2-carboxylate .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . Therefore, future research may focus on the synthesis of fluorinated pyridines .

properties

IUPAC Name

ethyl 3-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCPBWFCRFRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593259
Record name Ethyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-nitropyridine-2-carboxylate

CAS RN

229343-13-9
Record name Ethyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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